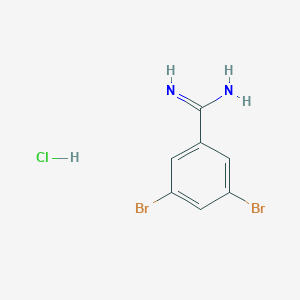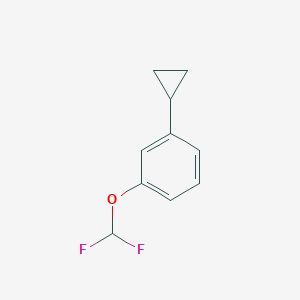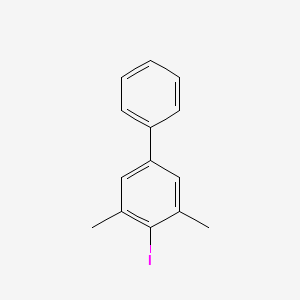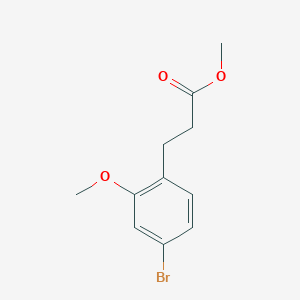
(4-(2,6-Dioxopiperidin-3-yl)phenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for various compounds in different contexts.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of “N/A” can involve multiple synthetic routes depending on its hypothetical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to produce “N/A”.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes or alcohols, which can then undergo further reactions to yield “N/A”.
Rearrangement Reactions: Certain rearrangement reactions, such as the Beckmann rearrangement, can be used to synthesize “N/A” from precursors like oximes.
Industrial Production Methods
Industrial production of “N/A” would likely involve large-scale chemical processes such as:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to hydrogenate precursors.
Electrochemical Synthesis: Utilizing electrochemical cells to drive the synthesis of “N/A” from simpler compounds.
Biotechnological Methods: Employing microorganisms or enzymes to produce “N/A” through fermentation or biotransformation.
化学反应分析
Types of Reactions
“N/A” can undergo various chemical reactions, including:
Oxidation: Conversion of “N/A” to its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of “N/A” using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups in “N/A” are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products
The major products formed from these reactions depend on the specific structure of “N/A” but can include:
Alcohols: From reduction reactions.
Ketones and Aldehydes: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
科学研究应用
“N/A” can be used in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate its effects on biological systems and potential as a drug candidate.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilized in the synthesis of other chemicals, materials, or as a catalyst.
作用机制
The mechanism of action of “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: “N/A” may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-[4-(2,6-dioxopiperidin-3-yl)anilino]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)8-1-3-9(4-2-8)14-7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChI 键 |
JCLASMOGSGXLNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


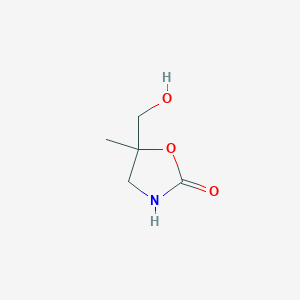
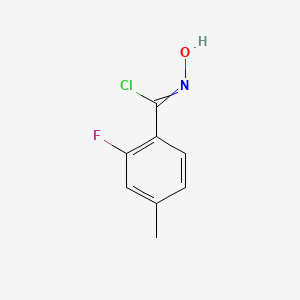

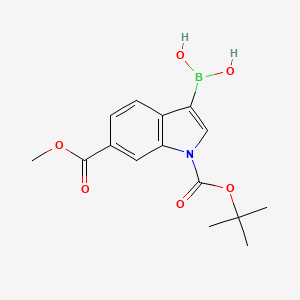
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

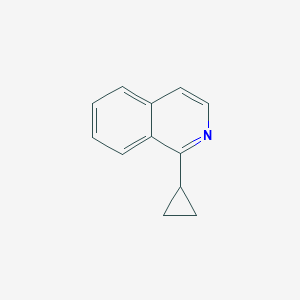
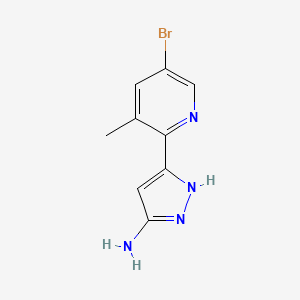
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
